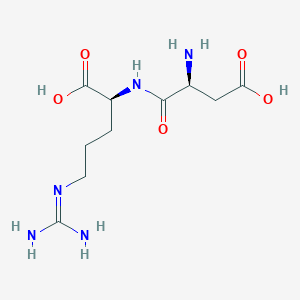

Asp-Arg

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O5/c11-5(4-7(16)17)8(18)15-6(9(19)20)2-1-3-14-10(12)13/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZNHSNIGMJYOZ-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Asp Arg Synthesis and Derivatization

Chemical Synthesis Approaches

Chemical synthesis provides precise control over the sequence and purity of the resulting peptide. The choice between solid-phase and solution-phase synthesis often depends on the desired scale, complexity of the peptide, and the specific modifications required.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for synthesizing peptides like Asp-Arg due to its efficiency and amenability to automation. luxembourg-bio.com The process involves assembling the peptide chain sequentially while one end is anchored to an insoluble polymeric support. nih.gov This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. luxembourg-bio.com

The synthesis of this compound via SPPS typically begins with the C-terminal amino acid (Arginine) attached to the solid support. peptide.com The subsequent amino acid (Aspartic acid) is then added in a cyclical process of deprotection and coupling until the desired dipeptide is formed. nih.gov

To ensure the sequential addition of amino acids and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily protected. nih.gov The two most common N-terminal protecting groups used in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com

The Fmoc/tBu (tert-butyl) strategy is frequently employed due to its milder deprotection conditions for the N-terminus, which avoids the repeated use of strong acids that can degrade the peptide-resin linkage. peptide.com In this orthogonal protection scheme, the Fmoc group is removed with a base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), while the side-chain protecting groups are acid-labile. peptide.compeptide.com

Table 1: Common N-Terminal Protecting Groups in SPPS

| Protecting Group | Chemical Name | Deprotection Reagent | Key Characteristics |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20-50% Piperidine in DMF | Base-labile; allows for milder overall synthesis conditions. |

| Boc | tert-Butyloxycarbonyl | Trifluoroacetic acid (TFA) | Acid-labile; requires strong acid for removal at each step. |

For the synthesis of this compound, Fmoc-Asp(OtBu)-OH would be the protected amino acid used in the Fmoc/tBu strategy, where the β-carboxyl group of aspartic acid is protected with a tert-butyl group to prevent side reactions.

The formation of the peptide bond between the free amine of the resin-bound arginine and the carboxyl group of the incoming aspartic acid requires the activation of the carboxyl group. reddit.com This activation enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amino group. americanpeptidesociety.org

A variety of coupling reagents have been developed to mediate this activation and subsequent amide bond formation. luxembourg-bio.com These reagents are often used in combination with additives that can suppress side reactions and reduce the risk of racemization. americanpeptidesociety.org Common classes of coupling reagents include carbodiimides and phosphonium or uronium/guanidinium-based structures. luxembourg-bio.comamericanpeptidesociety.org

Table 2: Selected Coupling Reagents for Peptide Bond Formation

| Reagent Class | Example Reagent | Name | Additive |

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | HOBt (1-Hydroxybenzotriazole) |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - |

| Uronium/Guanidinium (B1211019) Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt or DIEA (N,N-Diisopropylethylamine) |

| Uronium/Guanidinium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt (1-Hydroxy-7-azabenzotriazole) |

The reaction of N-acyl aspartic acid derivatives can be promoted by agents like cyanate, which activates the carboxyl group for peptide bond formation. researchgate.netnih.govsigmaaldrich.com The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, particularly aspartimide formation, which can be an issue with aspartic acid residues. nih.gov

The final step in SPPS is the cleavage of the completed dipeptide from the solid support and the simultaneous removal of all side-chain protecting groups. nih.gov In the commonly used Fmoc/tBu strategy, this is typically achieved with a strong acid, most often trifluoroacetic acid (TFA). sigmaaldrich.com

The cleavage cocktail usually contains TFA as the primary cleavage reagent, along with a mixture of "scavengers" to trap the reactive carbocations generated from the cleavage of the protecting groups. thermofisher.com These scavengers prevent the reattachment of these cations to sensitive residues in the peptide. thermofisher.com

For a peptide containing arginine protected with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group and aspartic acid protected with an OtBu (tert-butyl) group, a common cleavage cocktail would be a mixture of TFA, water, and triisopropylsilane (TIS). sigmaaldrich.com

Table 3: Example Cleavage Cocktails for Fmoc-SPPS

| Cleavage Cocktail (Reagent) | Composition | Typical Use |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple Arg, Trp, or Cys residues. |

| TFA/TIS/Water | 95:2.5:2.5 | A common and effective general-purpose cleavage cocktail. |

| TFA/DCM | Varies | Used for cleavage from highly acid-labile resins to obtain protected peptide fragments. |

It is crucial to remove the N-terminal Fmoc group before initiating the final cleavage process. thermofisher.com The choice of scavengers and the duration of the cleavage reaction are optimized based on the specific amino acid composition of the peptide to ensure high purity of the final product. thermofisher.com

Solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), involves the stepwise elongation of the peptide chain in a homogeneous solution. mdpi.com Unlike SPPS, purification of the intermediate peptide is required after each coupling and deprotection step, which can be more time-consuming. mdpi.com However, SolPPS is often advantageous for large-scale synthesis and for the preparation of very long peptides through the condensation of protected peptide fragments. peptide.com

In the context of this compound synthesis, N-Boc-Asp(Bzl)-OH and N-Boc-Arg(Pbf)-OH are examples of protected amino acids that have been used successfully in solution-phase coupling reactions. mdpi.com The coupling is facilitated by activating agents, similar to those used in SPPS, such as carbodiimides. americanpeptidesociety.org Recent advancements have focused on developing more sustainable protocols that minimize solvent usage and allow for easier purification of intermediates. mdpi.com

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. The α-carbon of an amino acid is susceptible to epimerization, particularly during the carboxyl group activation and coupling steps.

Several strategies are employed to control stereoselectivity:

Use of Chiral Starting Materials : The synthesis begins with enantiomerically pure amino acids (e.g., L-Aspartic acid and L-Arginine). ethz.ch

Optimized Coupling Reagents and Additives : The use of additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) in conjunction with coupling reagents can effectively suppress racemization. americanpeptidesociety.org

Reaction Conditions : Controlling the temperature and reaction time during the coupling step is crucial. Lower temperatures generally reduce the rate of racemization.

Protecting Group Strategy : The choice of N-terminal protecting group can influence the degree of racemization. Urethane-based protecting groups like Fmoc and Boc are known to minimize racemization compared to other types of protecting groups.

Studies on peptides containing the Arg-Gly-Asp sequence have shown that the stereochemistry at each position is critical for biological receptor recognition, highlighting the importance of stereoselective synthesis. nih.gov For instance, replacing L-Asp with D-Asp can render a peptide completely inactive. nih.gov

Minimization of Side Reactions during this compound Synthesis (e.g., Aspartimide Formation)

A significant challenge in the chemical synthesis of peptides containing aspartic acid, such as this compound, is the formation of aspartimide. This side reaction occurs through the cyclization of the aspartyl residue, leading to a mixture of α- and β-peptides and potential racemization, which complicates purification and reduces the yield of the desired product. nih.goviris-biotech.de Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com The reaction can be catalyzed by both acids and bases, making it a concern during both the Fmoc deprotection step and the final cleavage from the resin in solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de

Several strategies have been developed to minimize aspartimide formation:

Use of Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the β-carboxyl group of the aspartate residue can physically block the cyclization reaction. iris-biotech.debiotage.com Protecting groups with increased steric bulk, such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die), have shown improvements over the standard tert-butyl (tBu) protection. biotage.comnih.gov More recent developments include derivatives like Fmoc-Asp(OEpe)-OH (Epe = 3-ethyl-3-pentyl), Fmoc-Asp(OPhp)-OH (Php = 4-n-propyl-4-heptyl), and Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl), which have proven to be highly effective in minimizing aspartimide by-products. nih.gov

Backbone Protection: Protecting the amide nitrogen of the peptide bond following the aspartic acid residue can prevent the nucleophilic attack that initiates aspartimide formation. nih.gov Acid-labile groups like dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxy-benzyl (Hmb) are used for this purpose. nih.gov However, their coupling efficiency can be poor, often necessitating their use in pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. biotage.comiris-biotech.de

Modification of Deprotection Conditions: Altering the conditions for the removal of the Fmoc protecting group can also suppress aspartimide formation. The addition of additives like hydroxybenzotriazole (HOBt) to the piperidine solution used for Fmoc cleavage has been shown to significantly reduce this side reaction. peptide.combiotage.com Using a weaker base, such as piperazine, for Fmoc removal is another effective strategy. biotage.com

Alternative Protecting Group Strategies: A novel approach involves masking the carboxylic acid of the aspartic acid side chain with a cyanosulfurylide (CSY) group. nih.govnih.gov This zwitterionic group forms a stable C-C bond with the aspartate side chain and is resistant to standard peptide synthesis conditions. nih.gov Deprotection is achieved selectively under aqueous conditions using electrophilic halogenating agents. nih.govnih.gov This method has been shown to completely suppress aspartimide formation. nih.goviris-biotech.de

| Strategy | Description | Advantages | Disadvantages |

| Bulky Side-Chain Protecting Groups | Utilizes sterically hindered esters (e.g., Mpe, Die, Epe, Php, Bno) to protect the Asp side chain. iris-biotech.debiotage.comnih.gov | Effective at reducing aspartimide formation. nih.gov | Can lead to poor coupling efficiency and solubility issues due to increased hydrophobicity. nih.goviris-biotech.de |

| Backbone Protection | Protects the amide nitrogen following the Asp residue with groups like Dmb or Hmb. nih.govbiotage.com | Can completely eliminate aspartimide formation. biotage.com | Poor coupling efficiency often requires the use of pre-formed dipeptides, which can be expensive. nih.govbiotage.com |

| Modified Deprotection Conditions | Involves adding agents like HOBt to the piperidine solution or using a weaker base like piperazine. peptide.combiotage.com | Simple to implement with standard protocols. | May not completely eliminate the side reaction. biotage.com HOBt is explosive in its anhydrous state. biotage.com |

| Cyanosulfurylides (CSY) | Masks the carboxylic acid with a stable C-C bond. nih.govnih.gov | Completely suppresses aspartimide formation and can improve peptide solubility. nih.goviris-biotech.de | Requires a specific deprotection step with electrophilic halogenating agents, which may not be compatible with all amino acids (e.g., methionine). nih.gov |

Enzymatic and Chemo-Enzymatic Synthesis Pathways

Enzymatic and chemo-enzymatic methods offer alternatives to purely chemical synthesis, often providing higher specificity, milder reaction conditions, and reduced side reactions.

Biosynthesis of β-Asp-Arg Dipeptides from Cyanophycin

The natural biopolymer cyanophycin is a key source for the biotechnological production of β-Asp-Arg dipeptides. frontiersin.orgsustainable-co-production.com Cyanophycin, also known as multi-L-arginyl-poly-L-aspartic acid, is a nitrogen storage polymer found in many cyanobacteria and some heterotrophic bacteria. sustainable-co-production.comnih.gov It consists of a poly(aspartic acid) backbone with arginine residues linked to the β-carboxyl group of each aspartic acid. nih.gov

The biosynthesis of β-Asp-Arg dipeptides from cyanophycin is a two-step degradation process. nih.govpnas.org

Polymer Degradation: The cyanophycin polymer is first hydrolyzed into β-Asp-Arg dipeptides by enzymes called cyanophycinases. nih.govresearchgate.net There are intracellular (CphB) and extracellular (CphE) forms of this enzyme. frontiersin.org Extracellular cyanophycinases, such as CphE from Pseudomonas alcaligenes, are particularly useful for biotechnological processes as they can be used to degrade purified cyanophycin in vitro. frontiersin.orgnih.gov

Dipeptide Hydrolysis: The resulting β-Asp-Arg dipeptides can then be further hydrolyzed into free L-aspartic acid and L-arginine by isoaspartyl dipeptidases, which can then enter primary metabolism. nih.govpnas.org A dedicated enzyme for this step, named cyanophycin dipeptide hydrolase (CphZ), has been identified. nih.gov

A large-scale biotechnological process for producing β-dipeptides from cyanophycin has been developed, involving the extraction and purification of cyanophycin from biomass, fermentative production of an extracellular cyanophycinase, and subsequent enzymatic degradation of the purified polymer to yield dipeptides with high purity. nih.gov

Role of Cyanophycin Synthetase (CphA) Isoforms in this compound Polymerization

Cyanophycin Synthetase 1 (CphA1): This is the primary enzyme responsible for the de novo synthesis of cyanophycin. nih.govethz.ch CphA1 utilizes L-aspartate and L-arginine as substrates, catalyzing both the elongation of the poly-aspartate backbone and the addition of arginine to the side chains. nih.govnih.gov Structural studies have revealed that CphA1 is a multi-domain enzyme with distinct catalytic sites for these two reactions. nih.govethz.ch Some CphA1 enzymes also possess a third cryptic active site that can cleave cyanophycin to generate primers for its own polymerization activity, making the process self-sufficient. nih.gov

Cyanophycin Synthetase 2 (CphA2): This isoform is evolutionarily related to CphA1 but has a different function. CphA2 does not synthesize cyanophycin from individual amino acids but rather polymerizes pre-formed β-Asp-Arg dipeptides. nih.govresearchgate.net This suggests a role for CphA2 in repolymerizing dipeptides that have been released from cyanophycin degradation, potentially as a way to salvage and re-store nitrogen. pnas.orgnih.gov CphA2 has a single active site and its simpler catalytic mechanism makes it an interesting target for biotechnological applications aimed at producing modified cyanophycin polymers. nih.gov

| Enzyme Isoform | Substrates | Function | Key Structural Feature |

| CphA1 | L-Aspartate, L-Arginine, ATP | De novo synthesis of cyanophycin polymer. nih.govethz.ch | Multi-domain structure with separate catalytic sites for backbone elongation and side-chain addition. nih.govnih.gov |

| CphA2 | β-Asp-Arg dipeptides, ATP | Polymerization of dipeptides to form cyanophycin. nih.govresearchgate.net | Single active site for polymerization. nih.gov |

Chemo-Enzymatic Strategies for this compound Production

Chemo-enzymatic peptide synthesis (CEPS) combines the strengths of chemical and enzymatic methods. bachem.com This approach typically involves the chemical synthesis of smaller peptide fragments, which are then joined together (ligated) using enzymes. bachem.comnih.gov This strategy is particularly useful for the synthesis of longer peptides and proteins, as it can overcome the limitations of stepwise solid-phase synthesis, such as impurity accumulation. bachem.com

The key advantages of chemo-enzymatic synthesis include:

Stereoselectivity: Enzymes catalyze the formation of peptide bonds with high stereospecificity, eliminating the risk of racemization that can occur in chemical coupling methods. nih.gov

Mild Reaction Conditions: Enzymatic ligations are typically carried out in aqueous solutions under mild pH and temperature conditions, which helps to preserve the integrity of the peptide and avoids the use of harsh chemicals. bachem.comnih.gov

In the context of this compound, a chemo-enzymatic approach could involve the chemical synthesis of an Asp-containing fragment and an Arg-containing fragment, followed by enzymatic ligation to form the dipeptide or a larger peptide containing the this compound sequence. Specialized peptide ligating enzymes, known as peptiligases, are used for this purpose. bachem.com

Design and Synthesis of this compound-Containing Peptidomimetics

Peptidomimetics are molecules that are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and modified receptor binding affinity. nih.gov The design of peptidomimetics often involves modifying the peptide backbone or side chains, or using non-peptidic scaffolds to position the key functional groups in a similar spatial arrangement to the original peptide.

For this compound, peptidomimetics could be designed to mimic its biological activity or to act as inhibitors of enzymes that process this dipeptide. The design process often involves:

Scaffold Selection: Choosing a rigid or semi-rigid molecular framework that can hold the aspartic acid and arginine mimetic side chains in the correct orientation. Heterocyclic compounds are often used as scaffolds in peptidomimetic design. escholarship.org

Side-Chain Mimics: Designing non-natural amino acid analogs or other chemical moieties that mimic the size, shape, and charge of the aspartate and arginine side chains. For example, various arginine mimics have been developed for incorporation into peptidomimetics targeting serine proteases. nih.gov

Synthesis: The synthesis of peptidomimetics can be complex and often involves multi-step organic synthesis. Solid-phase synthesis strategies have been adapted for the creation of peptidomimetic libraries, allowing for the rapid generation and screening of many different compounds. escholarship.org

A well-known example of a peptide sequence that has been extensively studied for peptidomimetic design is Arg-Gly-Asp (RGD), which is a cell adhesion motif. Numerous RGD peptidomimetics have been synthesized to target integrin receptors. acs.org These often incorporate arginine mimics and utilize scaffolds to constrain the molecule into a bioactive conformation. acs.orgresearchgate.net Similar principles can be applied to the design of peptidomimetics based on the this compound sequence.

Rational Design Principles for this compound Analogs

The rational design of this compound analogs is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic potential of these dipeptides. This process involves a systematic approach to modify the chemical structure to enhance properties such as binding affinity, selectivity, and pharmacokinetic profiles. A key strategy in this endeavor is the exploration of structure-activity relationships (SAR), which seeks to understand how specific structural modifications influence the biological activity of the molecule.

A fundamental principle in the design of this compound analogs is the mimicry of the bioactive conformation. The spatial arrangement of the charged side chains of aspartic acid and arginine is critical for their interaction with biological targets like integrins. nih.gov Modifications to the peptide backbone or side chains are often introduced to stabilize this active conformation, thereby enhancing binding affinity. The introduction of D-amino acids in place of their natural L-counterparts can induce specific turns in the peptide chain, leading to a more rigid and biologically active structure. nih.gov

Another important design consideration is the modulation of physicochemical properties to improve drug-like characteristics. For instance, peptides with a high proportion of hydrophobic amino acids may exhibit poor solubility in aqueous solutions. thermofisher.com Therefore, a balance between hydrophobic and hydrophilic residues is often sought. A general guideline is to include at least one charged amino acid for every five residues to ensure adequate solubility. biocat.com

The following table summarizes key rational design principles for this compound analogs:

Table 1: Rational Design Principles for this compound Analogs| Principle | Description | Desired Outcome |

|---|---|---|

| Conformational Stabilization | Introduction of structural constraints to lock the molecule in its bioactive conformation. | Increased binding affinity and selectivity. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to identify key functional groups and their optimal arrangement. | Optimization of biological activity and pharmacokinetic properties. |

| Modulation of Physicochemical Properties | Alteration of properties such as solubility, lipophilicity, and charge to improve drug-like characteristics. | Enhanced bioavailability and metabolic stability. |

| Introduction of D-Amino Acids | Replacement of L-amino acids with their D-isomers to induce specific secondary structures. | Increased proteolytic stability and altered receptor binding profiles. |

Incorporation of Conformationally Constrained Amino Acids

To enhance the structural rigidity and biological activity of this compound analogs, the incorporation of conformationally constrained amino acids is a widely employed strategy. acs.org These modified amino acids restrict the peptide's conformational flexibility, which can lead to a more defined three-dimensional structure that is pre-organized for receptor binding. nih.govnih.gov This pre-organization can result in a lower entropic penalty upon binding, thereby increasing affinity. nih.gov

Various types of constrained amino acids have been utilized in the design of peptidomimetics. These include N-alkyl amino acids, α,α-disubstituted amino acids, and those with cyclic structures integrated into the backbone or side chain. acs.orglifechemicals.com For instance, azabicyclo[X.Y.0]alkane amino acids have been shown to be effective in locking the peptide backbone into specific orientations that can mimic secondary structures like β-turns. mdpi.com

The table below provides examples of conformationally constrained amino acids and their impact on peptide structure:

Table 2: Examples of Conformationally Constrained Amino Acids| Constrained Amino Acid Type | Structural Feature | Impact on Peptide Conformation |

|---|---|---|

| N-Alkyl Amino Acids | Alkyl group on the amide nitrogen. | Restricts rotation around the Cα-N bond, influencing local conformation. acs.org |

| α,α-Disubstituted Amino Acids | Two substituents on the α-carbon. | Limits the available Ramachandran space, promoting specific secondary structures. |

| Azabicyclo[X.Y.0]alkane Amino Acids | Bicyclic structure integrated into the backbone. | Induces well-defined turn structures. mdpi.com |

| β-Amino Acids | Amino group on the β-carbon. | Can induce helical or sheet-like conformations and increase proteolytic stability. acs.org |

Utilization of Organic Scaffolds and Isosteres

The use of organic scaffolds and isosteres represents a powerful strategy in the design of this compound peptidomimetics to move beyond traditional peptide structures. This approach aims to replace parts of the peptide backbone or side chains with non-peptidic moieties that mimic the spatial and electronic properties of the original functional groups, a concept known as bioisosterism. drugdesign.orgnih.gov The goal is to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining or enhancing biological activity. nih.gov

Isosteres are atoms or groups of atoms that exhibit similar physical or chemical properties. In drug design, bioisosteres are used to replace functional groups in a lead compound to address issues like toxicity or poor bioavailability. nih.gov For the arginine side chain, which contains a highly basic guanidinium group, various mimetics have been developed to reduce the basicity while preserving the ability to form key interactions with the target receptor. researchgate.net

Organic scaffolds can be used to present the key pharmacophoric elements of the this compound dipeptide in a desired spatial orientation. These scaffolds can range from simple aromatic rings to more complex heterocyclic systems. researchgate.net By using a rigid scaffold, the conformational flexibility of the molecule is reduced, which can lead to higher binding affinity. The choice of scaffold is critical and is often guided by computational modeling and structure-activity relationship studies.

Below is a table summarizing common isosteric replacements and organic scaffolds used in this compound peptidomimetic design:

Table 3: Organic Scaffolds and Isosteres in this compound Peptidomimetics| Moiety | Isosteric Replacement/Scaffold | Rationale |

|---|---|---|

| Amide Bond | 1,2,3-Triazole, 1,2,4-Oxadiazole | Increases metabolic stability against peptidases. nih.gov |

| Arginine Guanidinium Group | Aminopyridine, Benzamidine | Reduces high basicity, potentially improving oral bioavailability. researchgate.net |

| Peptide Backbone | Diphenylurea, Bicyclic Thiazolidine | Provides a rigid framework to orient the Asp and Arg side chain mimics. researchgate.net |

| Aspartic Acid Carboxylate | Tetrazole | Mimics the acidic properties and hydrogen bonding capabilities of the carboxylic acid. nih.gov |

Cyclic Peptidomimetic Strategies (e.g., RGD motif)

Cyclization is a widely adopted strategy in peptide drug design to overcome the limitations of linear peptides, such as low stability and poor receptor selectivity. nih.govqyaobio.com By constraining the peptide into a cyclic structure, the conformational freedom is significantly reduced, which can lead to a more stable and active molecule. mdpi.com This approach has been extensively applied to the Arg-Gly-Asp (RGD) sequence, a common motif for integrin binding that contains the this compound dipeptide. qyaobio.com

The cyclization of peptides can be achieved through various chemical methods, including the formation of an amide bond between the N- and C-termini, or through the linkage of side chains, for example, by forming a disulfide bridge between two cysteine residues. thermofisher.com The size of the cyclic ring and the sequence of amino acids within it are critical factors that determine the conformation and biological activity of the cyclic peptide. acs.org

Molecular simulations and NMR spectroscopy are often used to study the conformational preferences of cyclic RGD peptides in solution. nih.gov These studies have shown that the most active cyclic RGD peptides adopt a conformation that presents the Arg and Asp side chains in a specific spatial orientation that is optimal for binding to integrins. For instance, the anticancer drug candidate Cilengitide is a cyclic RGD peptide whose high affinity for integrin is attributed to its pre-organized conformation in solution. nih.gov

The following table highlights different cyclization strategies for RGD peptides:

Table 4: Cyclization Strategies for RGD Peptidomimetics| Cyclization Method | Description | Example |

|---|---|---|

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group. | cyclo(RGDfV) |

| Side-Chain to Side-Chain Cyclization | Linkage of the side chains of two amino acids within the sequence. | Disulfide bridge formation between two Cysteine residues. |

| Backbone to Side-Chain Cyclization | Formation of a covalent bond between the peptide backbone and an amino acid side chain. | Lactam bridge formation between a Lysine (B10760008) side chain and the C-terminus. |

| Use of a Linker | Incorporation of a non-peptidic linker to cyclize the peptide. | Thioether or rigid aromatic linkers. qyaobio.com |

Multivalent this compound Peptidomimetics

Multivalency is a design strategy that involves the presentation of multiple copies of a ligand on a single molecular scaffold. nih.gov In the context of this compound peptidomimetics, this approach is used to enhance the avidity of the ligand for its target, which can lead to a significant increase in binding affinity and biological activity. researchgate.net This "multivalent effect" is particularly relevant for targeting cell surface receptors like integrins, which often exist in clusters. nih.gov

Studies have shown that the affinity of multivalent RGD ligands for integrins can increase with the number of RGD units, leading to improved tumor targeting and imaging capabilities. mdpi.com For bivalency to be effective, the distance between the two RGD motifs must be sufficient to allow for simultaneous binding to adjacent integrin receptors. nih.gov The design of the linker connecting the RGD units is therefore a critical aspect of creating effective multivalent ligands. nih.gov

The table below provides an overview of different scaffolds used for creating multivalent this compound peptidomimetics:

Table 5: Scaffolds for Multivalent this compound Peptidomimetics| Scaffold | Description | Key Features |

|---|---|---|

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined number of surface functional groups. | Precise control over valency and ligand spacing. nih.gov |

| Polymers | Linear or branched macromolecules to which multiple RGD units can be attached. | Can be designed to be biodegradable and can carry other therapeutic agents. nih.gov |

| Cyclic Peptides | Cyclic peptide scaffolds with multiple attachment points for RGD motifs. | Can provide a pre-organized presentation of the RGD ligands. researchgate.net |

| Nanoparticles | Inorganic or organic nanoparticles with surfaces functionalized with RGD peptides. | High payload capacity for drugs and imaging agents. researchgate.net |

Structural and Conformational Analysis of Asp Arg

Solution-State Conformation Studies

The conformation of peptides in solution is often dynamic, existing as an ensemble of interconverting structures. Understanding this conformational landscape is crucial for elucidating the relationship between structure and biological function. Spectroscopic methods are paramount for these investigations, providing insights into the average conformational preferences and dynamic behavior of the Asp-Arg unit in an aqueous environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides containing the this compound motif, NMR can provide detailed information at the atomic level. By selectively inserting isotopes like carbon-13, nitrogen-15, and deuterium (B1214612), researchers can simplify complex spectra and enhance the sensitivity of NMR experiments to probe the specific chemical environment of the Asp and Arg residues. nih.govnih.gov

NMR studies on peptides containing Asp and Arg side chains can reveal the presence of specific conformations stabilized by intramolecular hydrogen bonds. researchgate.net For instance, in a Ser-Arg-Tyr-Asp (SRYD) peptide segment studied in a DMSO-d6 solution, NMR data indicated a direct hydrogen-bonded interaction between the arginine side chain and the main-chain carboxy-terminus. researchgate.net This highlights arginine's tendency to act as a proton donor. The chemical shifts of the protons and carbons in the Asp and Arg side chains are sensitive to their local environment, including the formation of salt bridges and hydrogen bonds.

Below is a table summarizing representative NMR data for arginine and aspartic acid side chains within a peptide context, illustrating the type of information that can be obtained.

| Residue | Atom | Chemical Shift (ppm) |

|---|---|---|

| Arginine | Hβ | 1.75, 1.63 |

| Arginine | Hγ | 1.53 |

| Arginine | Hδ | 3.12 |

| Arginine | Hε | 7.22 |

| Aspartic Acid | Hβ | 2.68, 2.55 |

Table 1: Representative 1H NMR chemical shifts for Aspartic Acid and Arginine side chains in a peptide dissolved in DMSO-d6. Data is illustrative and based on findings reported for SRYD-containing peptides. researchgate.net

These NMR-based approaches are crucial for unambiguously determining the ionization states of arginine and aspartic acid residues in solution, which is fundamental to understanding their interactions. researchgate.netresearchgate.netrug.nl

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgyoutube.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides insights into the conformational ensemble, particularly the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.org

In the context of this compound containing peptides, CD spectroscopy has been instrumental in characterizing the helix-stabilizing effects of the this compound ion pair. researchgate.netresearchgate.net Studies on alanine-based helical peptides with repeating this compound pairs have shown that the stability of the α-helix is highly dependent on the relative spacing and orientation of the charged residues. nih.govresearchgate.net For example, peptides where the Asp and Arg residues are spaced four units apart (i, i+4) tend to form more stable helices than those with a spacing of three units (i, i+3). researchgate.net This is because the i, i+4 spacing is optimal for forming a stabilizing salt bridge on the same face of an α-helix.

The CD spectra of α-helical peptides typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 190 nm. americanpeptidesociety.orgnih.gov The intensity of these bands, often expressed as mean residue ellipticity, correlates with the helical content of the peptide. researchgate.net Researchers use CD to monitor conformational changes in response to environmental factors like pH, temperature, or salt concentration, which can modulate the strength of the this compound interaction. nih.govsquarespace.com

Solid-State Structural Investigations

While solution-state studies reveal the dynamic nature of peptides, solid-state analysis provides a static, high-resolution snapshot of a specific conformation. X-ray crystallography is the primary method for these investigations, offering precise atomic coordinates and detailed geometric information about intramolecular interactions.

X-ray crystallography is an indispensable tool for obtaining high-resolution three-dimensional structures of molecules in their crystalline form. iisc.ac.in This technique has provided definitive evidence for the geometry of the this compound interaction within various peptide and protein structures. nih.gov The analysis of crystal structures reveals the precise bond lengths, bond angles, and torsion angles that define the conformation of the this compound motif and the nature of their salt bridge interaction. ias.ac.inias.ac.in

Crystal structures of proteins containing the this compound pair often show the carboxylate group of aspartate and the guanidinium (B1211019) group of arginine in close proximity, engaged in a bidentate hydrogen bonding interaction. pnas.orgresearchgate.net For example, in the crystal structure of chicken muscle ASIC1, a salt bridge between Asp-108 and Arg-161 is clearly defined, with hydrogen bonds stabilizing the interaction. researchgate.net Similarly, analysis of aspartic proteinases reveals how Asp and Arg residues near the active site contribute to the structural integrity and function of the enzyme. nih.gov

The geometric parameters of the this compound interaction derived from crystallographic data are crucial for validating and refining computational models and molecular dynamics simulations of peptides and proteins.

Intramolecular Interactions within this compound

The interaction between the negatively charged side chain of aspartic acid and the positively charged side chain of arginine is a classic example of an intramolecular salt bridge. This interaction is a composite of a strong electrostatic attraction and specific hydrogen bonds, playing a critical role in stabilizing peptide and protein structures.

A salt bridge is a non-covalent interaction between two ionized groups, comprising both an electrostatic component and a hydrogen-bonding component. openmopac.net The this compound salt bridge is one of the most common and energetically significant salt bridges found in proteins. The planar guanidinium group of arginine can form multiple hydrogen bonds with the carboxylate group of aspartate, often in a bidentate fashion where both oxygen atoms of the carboxylate interact with the terminal nitrogens of the guanidinium group. researchgate.netnih.gov

The strength and geometry of the this compound salt bridge are context-dependent. Molecular dynamics simulations and experimental studies show that the stability of this interaction is influenced by the local dielectric environment, the degree of solvent exposure, and the conformational constraints imposed by the peptide backbone. nih.govresearchgate.netacs.org In some cases, the interaction between Asp-49 and Arg-126 in microsomal prostaglandin (B15479496) E2 synthase is described as dynamic and not a classic, stable bidentate salt bridge, which is essential for its catalytic function. pnas.org The relative orientation of the side chains, which can be defined by a pseudodihedral angle, has been proposed as a key factor in the biological activity of peptides containing this motif, such as RGD peptides. nih.gov

The formation of an this compound salt bridge can significantly impact the folding kinetics of peptides. Stabilizing salt bridges can accelerate α-helix formation by up to 50%. nih.govresearchgate.net Studies comparing different salt-bridging pairs have found that interactions involving Glu-Arg are often more favorable for the speed of folding than this compound, potentially due to the greater conformational flexibility of the glutamate (B1630785) side chain. nih.govresearchgate.net

Hydrogen Bonding Networks

The formation of hydrogen bonds is a critical factor in the structure and function of peptides and proteins, and the this compound dipeptide provides a clear example of this principle. The side chains of aspartic acid (Asp) and arginine (Arg) contain functional groups capable of participating in extensive hydrogen bonding networks. The carboxylic group of aspartic acid can act as a hydrogen bond acceptor, while the guanidinium group of arginine is a potent hydrogen bond donor.

In protein structures, the interaction between arginine and aspartate residues frequently leads to the formation of a salt bridge, which is further stabilized by a network of hydrogen bonds. Typically, two regular hydrogen bonds form between the side chains of Arg and Asp. researchgate.net The geometry of these interactions is well-defined, with specific distances and angles being highly conserved. For instance, in the majastridin protein, two hydrogen bonds between Arg141 and Asp135 were observed with bond lengths of 2.79 Å and 2.85 Å. researchgate.net

The number of hydrogen bonds involving a carboxylic group, such as in the Asp side chain, can be probed using infrared spectroscopy. A strong correlation exists between the C=O stretching frequency and the number of hydrogen bonds:

Zero hydrogen bonds: ~1759–1776 cm⁻¹

One hydrogen bond: ~1733–1749 cm⁻¹

Two hydrogen bonds: 1703–1710 cm⁻¹ nih.gov

This spectroscopic marker allows for the characterization of the hydrogen-bonding environment of Asp residues within various molecular contexts.

A detailed analysis of protein structures in the Protein Data Bank (PDB) reveals that Arg side chains form hydrogen bonds almost exclusively with oxygen-containing ligands. nih.gov The fragments interacting with Arg are noted to be the most diverse among the common amino acids. nih.gov This versatility in hydrogen bonding contributes to the significant role of Arg in molecular recognition and catalysis.

The stability of structures containing this compound is often dependent on these hydrogen bonding networks. For example, in certain peptide fibers, arginine has been shown to have the highest participation in the hydrogen bond network, contributing significantly to the formation and stability of beta-sheet structures. researchgate.net The precise arrangement of these hydrogen bonds is crucial; even subtle changes in the orientation of side chains can disrupt the network and lead to a reduction in biological activity. elsevierpure.com

Table 1: Hydrogen Bond Characteristics in this compound Interactions

| Interacting Residues | Type of Interaction | Typical Bond Lengths (Å) | Spectroscopic Marker (C=O stretch of Asp) |

|---|---|---|---|

| Arg and Asp | Side chain-side chain | 2.79, 2.85 researchgate.net | Varies with number of H-bonds nih.gov |

| Asp and H-bond donor | Single H-bond | - | ~1733–1749 cm⁻¹ nih.gov |

| Asp and 2 H-bond donors | Double H-bond | - | 1703–1710 cm⁻¹ nih.gov |

Stacking Interactions involving this compound Salt Bridges

Beyond direct hydrogen bonding, the salt bridge formed between aspartic acid and arginine can participate in stabilizing stacking interactions, particularly with aromatic and heterocyclic systems. nih.govfigshare.comacs.org These "salt-bridge stacking interactions" can play a significant role in the strength and selectivity of protein-ligand binding. nih.govfigshare.comacs.org

Research involving stacked dimers of an acetate-guanidinium ion pair (as a model for the this compound salt bridge) with a diverse set of 63 heterocyclic compounds has provided significant insights into the nature of these interactions. nih.govfigshare.comacs.org The study utilized robust ab initio methods to calculate the interaction energies. nih.govfigshare.comacs.org

The key findings from this research include:

Strength of Interaction: The computed interaction energies were found to span a wide range, exceeding 10 kcal/mol. nih.govfigshare.comacs.org This indicates that these interactions can be very strong and are highly sensitive to the specific features of the interacting heterocycle. nih.govfigshare.comacs.org

Geometric Preferences: The preferred geometry of the stacking interaction is influenced by the electrostatic potentials and electric fields of the heterocycles. nih.govfigshare.comacs.org

Predictive Models: New descriptors for heterocycles have been developed to quantify these electrostatic effects. These descriptors have been used to create robust predictors for the strength of salt-bridge stacking interactions in both the gas phase and a protein-like dielectric environment. nih.govfigshare.comacs.org

These findings highlight that stacking interactions involving this compound salt bridges are not just a minor contribution to molecular stability but can be a dominant force in molecular recognition. The ability to predict the strength of these interactions provides a valuable tool for the design of molecules, such as drugs, that target binding sites containing this compound salt bridges. nih.govfigshare.comacs.org

Table 2: Summary of Research on Stacking Interactions with this compound Salt Bridges

| Study Focus | Model System | Key Findings | Range of Interaction Energies |

|---|---|---|---|

| Stacking with heterocyclic fragments | Acetate-guanidinium ion pair and 63 heterocycles | Interaction strength is significant and sensitive to heterocycle features. nih.govfigshare.comacs.org | > 10 kcal/mol nih.govfigshare.comacs.org |

| Predictive modeling | Ab initio calculations | Developed robust predictors for interaction strength based on electrostatic properties. nih.govfigshare.comacs.org | - |

Conformational Dynamics of this compound in Biological Contexts

The this compound dipeptide motif, often as part of the larger Arg-Gly-Asp (RGD) sequence, exhibits significant conformational dynamics that are crucial for its biological function, particularly in mediating cell adhesion through interactions with integrins. nih.gov The flexibility of this dipeptide allows it to adopt various conformations, and the specific conformation adopted is often influenced by the surrounding chemical environment and flanking amino acid residues. nih.gov

The conformational flexibility of this compound is not random; rather, it represents a repertoire of accessible states, some of which are more biologically active than others. The side chains of both aspartic acid and arginine can adopt multiple rotameric states, and the equilibrium between these states can be shifted by ligand binding or changes in the local environment. For instance, an analysis of high-resolution protein structures has shown that arginine has a higher propensity to adopt alternate conformations compared to many other amino acids, particularly in β-sheet regions. nih.gov

In the context of enzyme catalysis, the dynamic interaction between Asp and Arg residues can be essential. For example, in microsomal prostaglandin E2 synthase, a dynamic interaction between Asp-49 and Arg-126 is crucial for the catalytic activity. pnas.org This dynamic interplay allows for the precise positioning of the residues required for the chemical reaction to occur. The conformational ensembles present within the crystal structure correlate well with biochemical data, indicating that the observed dynamics are functionally relevant. pnas.org

The study of the conformational dynamics of this compound, therefore, provides a deeper understanding of the interplay between protein structure, dynamics, and function. The ability of this dipeptide to sample a range of conformations is a key feature that enables its diverse biological roles.

Table 3: Factors Influencing Conformational Dynamics of this compound

| Factor | Influence on this compound Dynamics | Biological Implication |

|---|---|---|

| Flanking Residues | Alters the local conformational landscape and can change the dynamic behavior discontinuously. nih.gov | Modulates binding affinity to receptors like integrins. nih.gov |

| Transient Hydrogen Bonds | Affects the energy landscape roughness of the peptide. nih.gov | Influences the potency of RGD-containing peptides. nih.gov |

| Ligand Binding | Can shift the equilibrium between different conformational states. | Essential for processes like allosteric regulation. |

| Local Protein Environment | The secondary structure (e.g., β-sheet) can influence the propensity for alternate conformations. nih.gov | Contributes to the overall protein stability and function. |

Molecular Interactions and Recognition Mechanisms of Asp Arg

Protein-Peptide Interactions mediated by Asp-Arg

Aspartic acid and arginine residues are frequently found at protein-protein interfaces and within peptide motifs that mediate binding to protein receptors. ista.ac.atoup.com Their charged side chains contribute to electrostatic interactions and hydrogen bonding, which are key drivers of molecular recognition. biorxiv.org

Integrin-Ligand Recognition through Arg-Gly-Asp (RGD) Motif

One of the most well-characterized examples of a peptide motif involving Asp and Arg in protein-peptide interactions is the Arg-Gly-Asp (RGD) sequence. Although this motif is Arg-Gly-Asp and not this compound, the Asp and Arg residues are the key recognition elements for a major class of cell surface receptors called integrins. annualreviews.orgnus.edu.sg The RGD motif is present in many extracellular matrix proteins, such as fibronectin, vitronectin, and laminin, and is critical for cell adhesion and migration. nus.edu.sgoup.comacs.org

Specificity and Selectivity of RGD-Integrin Binding

The binding of RGD-containing proteins and peptides to integrins is highly specific and selective, depending on the particular integrin subtype. oup.comacs.org While the RGD sequence is a common integrin-binding motif, the surrounding amino acid residues and the conformation of the RGD sequence significantly influence the affinity and selectivity for different integrins. oup.comacs.org For instance, the amino acid residues on the C-terminal side of the RGD motif appear to be more significant in determining integrin binding specificity than the N-terminal ones. annualreviews.org Different integrin subtypes, such as α5β1, αVβ3, αVβ5, and αIIbβ3, recognize the RGD motif, but with varying affinities and dependencies on the flanking sequences. nus.edu.sgacs.org

Conformational Requirements for Ligand Binding to Integrins

The conformation of the RGD motif is critical for its binding to integrins. The specific three-dimensional presentation of the RGD sequence and its surrounding residues dictates the varied specificity and affinity towards different integrins. oup.com Studies on RGD-containing peptides and peptidomimetics suggest that their integrin-binding specificities are dependent on the relative orientation of the side chains of Arg and Asp, the specific turn conformation, and the location of RGD within a turn. oup.com Conformational rigidity imposed on the RGD motif, for example, by disulfide bonds or cyclic backbone constraints, can increase the binding affinity. oup.com Integrins themselves exist in different conformational states (bent-closed, extended-closed, and extended-open), and the transition to an open, high-affinity state is often required for effective ligand binding. molbiolcell.orgmdpi.com

Recognition of this compound Motifs in Other Protein-Protein Interactions

Beyond the prominent RGD motif, Asp and Arg residues, including in the this compound sequence context, can be involved in other protein-protein interactions. Salt bridges, formed between positively charged residues like Arg and negatively charged residues like Asp or Glu, are common in protein structures and at protein-protein interfaces, contributing to conformational specificity and molecular recognition. ista.ac.atnih.gov While this compound pairs can form salt bridges, they can also appear as small dipoles on the periphery of protein interfaces, potentially facilitating transient interactions. ista.ac.at The specific arrangement and spacing of Asp and Arg residues within a peptide or protein sequence can influence helix stability and folding kinetics through the formation of salt bridges and charge-helix dipole interactions. uiowa.eduresearchgate.netnih.gov For example, a dynamic this compound interaction has been found to be essential for catalysis in microsomal prostaglandin (B15479496) E2 synthase. pnas.org

Interactions with Nucleic Acids (e.g., Glu-Asp-Arg-DNA Interaction)

While the focus is on this compound, the related tripeptide Glu-Asp-Arg (EDR) has been shown to interact with DNA. Studies using spectral, NMR, viscosimetry, and molecular dynamics methods have demonstrated that EDR can partly penetrate into the major groove of DNA and interact with base atoms, particularly N7 and O6 of guanine. acs.orgacs.orgnih.gov Divalent ions like Mg2+ can promote this interaction by screening the negatively charged phosphate (B84403) groups of DNA. acs.orgacs.org This interaction suggests a potential role for sequences containing acidic and basic residues, such as Asp and Arg, in modulating DNA-peptide or DNA-protein interactions. Basic amino acids like Arg are known to strengthen the interaction between DNA strands, while acidic amino acids like Asp can weaken them. nih.gov

Enzyme-Substrate/Inhibitor Interactions involving this compound

This compound sequences play significant roles in the interactions between enzymes and their substrates or inhibitors. These roles can involve serving as specific cleavage sites for proteases or contributing to the functional architecture of enzyme active sites and catalytic machinery.

This compound in Protease Cleavage Sites (e.g., Enterokinase, Factor Xa)

Specific amino acid sequences are recognized and cleaved by proteases. While this compound as a dipeptide is not a typical standalone cleavage site for major proteases like Enterokinase or Factor Xa, these enzymes recognize sequences that contain aspartic acid and arginine residues in specific contexts.

Enterokinase, a serine protease, specifically cleaves proteins after a lysine (B10760008) residue in the recognition sequence Asp-Asp-Asp-Asp-Lys (DDDDK). sigmaaldrich.comabclonal.comabmgood.comneb.comsigmaaldrich.com The presence of multiple aspartic acid residues N-terminal to the lysine is critical for Enterokinase specificity. sigmaaldrich.comabclonal.comabmgood.comsigmaaldrich.com

Factor Xa, another serine protease, cleaves after an arginine residue in its preferred recognition sequence Ile-(Glu or Asp)-Gly-Arg. sigmaaldrich.comneb.comhuji.ac.ilsigmaaldrich.comthermofisher.comneb.comneb.comneb.com In this sequence, either a glutamic acid or an aspartic acid residue is present two positions upstream of the scissile arginine-X bond. sigmaaldrich.comhuji.ac.ilthermofisher.comneb.com The presence of Asp or Glu at this position contributes to the recognition specificity of Factor Xa. sigmaaldrich.comhuji.ac.ilthermofisher.comneb.com Cleavage occurs at the C-terminal end of the arginine residue. sigmaaldrich.comhuji.ac.il While the X position can be any amino acid other than proline or arginine, the adjacent amino acid sequence and the accessibility of the cleavage site can influence cleavage efficiency. sigmaaldrich.comhuji.ac.ilsigmaaldrich.comhuji.ac.il

This compound Residues in Catalytic Triads and Active Sites

Aspartic acid and arginine residues are frequently found within the active sites and catalytic machinery of enzymes, where they contribute to substrate binding, transition state stabilization, and catalysis. d-nb.info

Mechanistic Roles of this compound in Enzymatic Catalysis

Aspartic acid and arginine residues can play direct roles in enzymatic catalysis through various mechanisms. The negatively charged carboxyl group of aspartic acid and the positively charged guanidinium (B1211019) group of arginine can participate in electrostatic interactions, hydrogen bonding, and charge stabilization within the active site.

In some enzymes, an interaction between an arginine and an aspartate residue within the active site is essential for catalysis. pnas.org For instance, studies on microsomal prostaglandin E2 synthase type 1 (mPGES-1) have shown that a dynamic interaction between Arg-126 and Asp-49 is crucial for its isomerase activity. pnas.org These residues, along with a crystallographic water molecule, are postulated to play critical roles in the enzymatic mechanism, potentially stabilizing transient thiolate formation and acting as a proton acceptor during catalysis. pnas.org

Aspartic acid residues can also act as general bases or acids in catalytic mechanisms, while arginine residues, with their positive charge, can stabilize negative charges that develop during the reaction or orient negatively charged substrates. Arginine residues are often found in enzyme channels, contributing to their polarity and facilitating the passage of substrates and products to and from the active site. d-nb.info

Studies involving site-directed mutagenesis have demonstrated the importance of specific Asp and Arg residues in enzyme activity. For example, mutations disrupting an evolutionarily conserved salt bridge between aspartic acid and arginine in human phosphofructokinase-1 (PFK1) decreased enzyme activity and altered allosteric regulation. portlandpress.com Similarly, in lysozyme, residues Asp 101 and Arg 114 are required for efficient catalysis, even though they are located some distance from the primary active sites. vaia.com Substituting these residues with alanine (B10760859), which cannot form hydrogen bonds, significantly reduces catalytic activity. vaia.com

Allosteric Regulation Modulated by this compound Residues

Aspartic acid and arginine residues can also be involved in allosteric regulation, where the binding of a molecule at one site on the enzyme affects the activity at a distant active site. These residues can be located at allosteric sites or at interfaces between protein domains, mediating conformational changes that influence catalytic activity.

Disruption of this compound pairs involved in salt bridges at domain interfaces has been shown to alter allosteric regulation in enzymes like phosphofructokinase-1. portlandpress.com These interactions can stabilize specific conformational states (e.g., the t-state) and affect the enzyme's responsiveness to allosteric effectors. portlandpress.com In Escherichia coli pyruvate (B1213749) kinase, charged residues, including arginine and aspartic acid, involved in interdomain salt bridges and allosteric activator binding are critical for regulating the glycolytic pathway. researchgate.netnih.gov Mutations in these residues can significantly alter kinetic properties and allosteric equilibrium. researchgate.netnih.gov

Furthermore, Asp/Glu residues at allosterically coupled negatively charged surface positions have been implicated in the evolution and engineering of allosteric regulation in protein kinases. biorxiv.org Introducing arginine residues nearby can create consensus motifs for regulatory modifications like phosphorylation, which can transform a constitutive negative charge at a latent allosteric site into a regulated one. biorxiv.org

Metal Ion Coordination and Influence on this compound Interactions

Metal ions can significantly influence the interactions involving aspartic acid and arginine residues, particularly within proteins. The negatively charged carboxyl group of aspartic acid is a potential ligand for metal ions. While arginine's positive charge doesn't directly coordinate metal cations in the same way as negatively charged or neutral polar residues, metal ions can affect the local electrostatic environment and the conformation of proteins, thereby influencing interactions involving arginine residues.

In some enzyme active sites, metal ions are essential for catalysis and can interact with nearby residues, including aspartate. These interactions can position substrates, stabilize intermediates, or facilitate the catalytic reaction. The presence of metal ions can alter the pKa values of nearby residues, affecting their protonation state and their ability to participate in interactions with Asp and Arg. While direct coordination of metal ions by the this compound dipeptide itself might occur in specific chemical environments, the influence of metal ions on this compound interactions is more commonly observed in the context of protein structures where metal cofactors are present in or near active or regulatory sites.

Biological Roles and Cellular Mechanisms Involving Asp Arg

Enzymatic Processing and Metabolism of Asp-Arg Dipeptides

This compound dipeptides are central to the metabolic pathways involving cyanophycin, a nitrogen storage polymer found in many cyanobacteria and some heterotrophic bacteria. The breakdown of cyanophycin and subsequent processing of the resulting this compound dipeptides are crucial for accessing stored nitrogen and carbon.

Cyanophycinase-Mediated Degradation of Cyanophycin to β-Asp-Arg

Cyanophycin is a biopolymer consisting of a backbone of L-aspartate residues with L-arginines attached to the side chains of each aspartate through isopeptide bonds. nih.govpnas.orgresearchgate.net The initial step in the degradation of cyanophycin is catalyzed by enzymes known as cyanophycinases. nih.govpnas.orgresearchgate.net These enzymes hydrolyze the backbone peptide bonds of the cyanophycin polymer, releasing β-Asp-Arg dipeptides. nih.govpnas.orgresearchgate.net This process effectively breaks down the large cyanophycin polymer chains into smaller, soluble units. nih.gov Specific cyanophycinases, such as the intracellular CphB or CphI, and the extracellular CphE, are responsible for this initial degradation step. nih.gov Studies have shown that extracellular cyanophycinases like CphE from Pseudomonas anguilliseptica and Bacillus megaterium are serine-type enzymes that primarily produce cyanophycin dipeptides as degradation products. asm.org Labeling studies indicate that CphE hydrolyzes cyanophycin at the carboxyl terminus, successively releasing β-Asp-Arg dipeptides from the polymer chain end. asm.org

Hydrolysis of β-Asp-Arg by Dipeptide Hydrolases (e.g., CphZ, IadA, IaaA)

Following the cyanophycinase-mediated release of β-Asp-Arg, these dipeptides are further hydrolyzed into their constituent amino acids, aspartic acid and arginine. nih.govpnas.orgresearchgate.net This second step is carried out by enzymes possessing isoaspartyl dipeptide hydrolase activity. nih.govpnas.orgresearchgate.net Several enzymes have been identified that can perform this hydrolysis, including CphZ, IadA, and IaaA. pnas.org

IadA (isoaspartyl dipeptidase) and IaaA (isoaspartyl aminopeptidase) are two bacterial enzymes known to exhibit promiscuous isoaspartyl dipeptidase activity, capable of degrading β-Asp-Arg dipeptides. nih.govpnas.org These enzymes can also degrade β-aspartyl dipeptides that arise spontaneously from the rearrangement of aspartate or asparagine residues in proteins. nih.gov The ability to degrade β-aspartyl dipeptides is important because their accumulation can be pathological in cells. nih.gov

More recently, a dedicated cyanophycin dipeptide hydrolase family, CphZ, has been discovered. pnas.org CphZ is specific for dipeptides derived from cyanophycin degradation, unlike the more promiscuous IadA and IaaA. pnas.org Structural analysis of CphZ in complex with β-Asp-Arg shows that CphZ specifically recognizes all portions of its β-Asp-Arg substrate. pnas.org Bioinformatic analyses indicate that cphZ genes are frequently found in bacteria, including many proteobacteria. pnas.org Interestingly, cphZ is more commonly found in genomes lacking a recognizable cyanophycinase gene, suggesting that some bacteria may utilize β-Asp-Arg produced by other species in a bacterial consortium. pnas.org

This compound as a Source for Arginine and Aspartic Acid in Cellular Metabolism

The complete degradation of cyanophycin, mediated by cyanophycinase and subsequent dipeptide hydrolases, yields free aspartic acid and arginine. nih.govpnas.orgresearchgate.net These amino acids can then enter primary metabolism, providing the cell with essential nitrogen, carbon, and energy. pnas.org Thus, this compound, as the direct product of cyanophycin breakdown, serves as a crucial intermediate for the cellular supply of aspartic acid and arginine, supporting various metabolic processes. nih.govpnas.orgresearchgate.net

Role of this compound in Protein Stability and Folding

This compound residues and motifs play significant roles in determining protein structure, stability, and function, particularly through the formation of salt bridges and their presence in conserved protein domains.

Contribution of this compound Salt Bridges to α-Helical Stability

Salt bridges, formed by the electrostatic interaction between oppositely charged amino acid side chains like aspartate (negatively charged) and arginine (positively charged), can contribute to the stability of protein structures, including alpha-helices. nih.govnih.gov The contribution of a salt bridge to protein stability can vary, ranging from highly stabilizing to destabilizing, depending on factors such as solvent accessibility and geometry. acs.org

Studies investigating the effect of salt bridges on alpha-helical stability have shown that this compound salt bridges can influence both the thermodynamic stability and the kinetics of helix folding and unfolding. nih.govnih.govresearchgate.netscience.gov While glutamic acid-arginine (Glu-Arg) salt bridges are often found to be more favorable for the speed of alpha-helix formation compared to this compound salt bridges, the relative stability can depend on the spacing and order of the residues within the peptide sequence. nih.govnih.govresearchgate.net For example, in alanine-based alpha-helical peptides, the thermodynamic stability with optimized salt bridges follows a trend where Glu-Arg is generally more stabilizing than this compound. nih.gov However, this compound pairs, like other charged pairs, contribute to helix stabilization, and their effectiveness is influenced by factors such as their position relative to the helix macro-dipole. researchgate.net The formation of buried this compound salt bridges can significantly impact the free energy of the folded state. acs.org Although some salt bridges may not contribute positively to thermodynamic stability, they can still play a kinetic role in the formation or unfolding of secondary structures. nih.govresearchgate.netpreprints.org

This compound Motifs in Conserved Protein Domains (e.g., HEAT, DRY, DRYG motifs)

This compound sequences are found within various conserved protein domains and motifs, where they often play critical functional or structural roles. While the provided search results specifically mention this compound in the context of salt bridges and general protein folding, they also allude to the importance of charged residues in protein domains. Although specific details about this compound within HEAT, DRY, or DRYG motifs were not extensively detailed in the search results, the general principle of charged residues like aspartate and arginine being crucial for the structure and function of protein domains through mechanisms like salt bridge formation is well-established in protein science. These motifs are known to be involved in protein-protein interactions, signal transduction, and enzymatic activity, where the precise arrangement of charged and other residues, including Asp and Arg, is essential for their proper function. The dynamic interaction between aspartate and arginine residues within active sites has also been shown to be essential for catalysis in some enzymes. pnas.org

Cellular Signaling and Regulatory Pathways

Involvement in the N-End Rule Protein Degradation Pathway

The N-end rule pathway is a protein degradation system that links the in vivo half-life of a protein to the identity of its N-terminal amino acid residue. maynoothuniversity.ienih.gov In eukaryotes, this pathway is part of the ubiquitin-proteasome system. maynoothuniversity.ienih.gov

Aspartic acid (Asp) and glutamic acid (Glu) are considered secondary destabilizing N-terminal residues in the N-end rule pathway. maynoothuniversity.iescispace.com Proteins with N-terminal Asp or Glu are modified by an arginyl-tRNA-protein transferase (R-transferase), encoded by ATE1, which conjugates arginine (Arg) to their N-terminus. maynoothuniversity.ienih.govscispace.comtandfonline.com This arginylation step is crucial because Arg is a primary destabilizing residue. maynoothuniversity.iescispace.com The addition of Arg results in the recognition of these proteins by an N-recognin, also known as an E3 ubiquitin ligase, which targets them for ubiquitylation and subsequent proteasomal degradation. maynoothuniversity.ienih.govscispace.comtandfonline.com

Thus, the this compound sequence can be generated at the N-terminus of a protein as an intermediate step in the N-end rule pathway, targeting proteins that initially have N-terminal Asp for degradation. This process is mediated by the arginylation of the N-terminal Asp residue. maynoothuniversity.ienih.govscispace.comtandfonline.com

The arginylation branch of the N-end rule pathway, mediated by ATE1, also plays a role in regulating cellular autophagic flux and the clearance of proteotoxic proteins. tandfonline.com For example, under endoplasmic reticulum (ER) stress, the ER chaperone protein HSPA5 can be cleaved, generating Glu-HSPA5, which is then converted to Arg-HSPA5 by ATE1 in the cytoplasm. tandfonline.com This cytosolic Arg-HSPA5 may then escort autophagic cargo proteins to the autophagosome. tandfonline.com

The N-recognins in the Arg/N-end rule pathway typically have a UBR box that specifically interacts with type 1 primary destabilizing residues like Arg. tandfonline.com

D-Asp-Mediated Cellular Signaling (e.g., MAPK, AKT pathways)

D-Aspartic acid (D-Asp), an enantiomer of L-aspartic acid, is an amino acid found in relatively high concentrations in tissues such as the testis and pituitary gland. mdpi.comnih.govnews-medical.net While L-aspartic acid is a proteinogenic amino acid, D-aspartic acid is not used in protein synthesis. news-medical.net

Evidence suggests that D-Asp is involved in regulating steroidogenesis and spermatogenesis in the testes of vertebrates. mdpi.comnih.gov D-Asp can influence these processes through intracellular signaling mechanisms, potentially by binding to the N-methyl-D-aspartate receptor (NMDAR). mdpi.com

In Leydig cells, D-Asp has been shown to upregulate androgen production by eliciting the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) pathways. mdpi.com D-Asp treatment can enhance the gene and protein expression of enzymes involved in the steroidogenic cascade. mdpi.com

D-Asp also directly affects spermatogonial mitotic activity. mdpi.com In cultured spermatogonial GC-1 cells, exogenous D-Asp induces the phosphorylation of MAPK and AKT serine-threonine kinase proteins. mdpi.comnih.gov Both the MAPK and AKT pathways are known to control various biological functions, including gene expression and the cell cycle, and play a crucial role in spermatogonial proliferation. mdpi.com D-Asp treatment in these cells has been shown to increase the protein expression of proliferation markers such as proliferating cell nuclear antigen (PCNA) and aurora kinase B (AURKB). mdpi.comnih.gov

D-Asp may directly activate spermatogonial proliferation through MAPK and AKT pathways. mdpi.com Furthermore, D-Asp regulates the testicular oxidative state and inhibits apoptosis via the AMPAR/AKT pathway. nih.gov D-Asp activates the ERK/AKT pathway via glutamate (B1630785) receptors (GluRs), including NMDAR and AMPAR, in testicular germ cells and somatic cells. nih.gov

The involvement of D-Asp in MAPK and AKT signaling pathways is summarized in the table below:

| Cell Type | Signaling Pathway | Effect of D-Asp |

| Leydig cells | Adenylate cyclase-cAMP and/or MAPK | Upregulates androgen production, enhances steroidogenic enzyme expression |

| Spermatogonial GC-1 cells | MAPK and AKT | Induces phosphorylation, stimulates expression of proliferation markers (PCNA, AURKB), promotes mitotic activity |

| Testicular germ and somatic cells | GluR/ERK/AKT | Activates pathways involved in proliferation and anti-apoptosis |

Integrin Signaling Pathways Initiated by RGD Binding

The arginine-glycine-aspartic acid (RGD) sequence is a common peptide motif recognized by integrins, which are cell adhesion proteins. nus.edu.sgwikipedia.orgnih.gov This motif is found in numerous extracellular matrix, blood, and cell surface proteins that serve as ligands for integrins. nus.edu.sgwikipedia.orgnih.gov The RGD sequence is a major recognition system for cell adhesion. wikipedia.orgnih.gov

Integrins are heterodimeric receptors composed of alpha and beta subunits, and their interaction with RGD-containing ligands initiates various intracellular signaling pathways that influence cellular functions such as adhesion, migration, growth, differentiation, and apoptosis. nus.edu.sgwikipedia.orgnih.govannualreviews.org

While the RGD motif contains the this compound sequence, it is the tripeptide RGD that is the primary recognition signal for many integrins. The aspartic acid residue within the RGD sequence is critical for binding to integrins. The RGD sequence can be mimicked by short synthetic peptides containing this motif, which can either promote cell adhesion when immobilized or inhibit it when in solution by acting as decoys. wikipedia.orgnih.govannualreviews.org

The specificity of integrin-ligand binding is influenced by the presentation of the RGD motif within the context of the larger protein and by the specific combination of alpha and beta integrin subunits. nus.edu.sgwikipedia.org Nearly half of the over 20 known integrins recognize the RGD sequence in their ligands. nus.edu.sgnih.gov Examples of RGD-binding integrins include α5β1, αVβ3, and αIIbβ3. nus.edu.sg

The binding of RGD to integrins triggers "outside-in" signaling, where the binding event on the extracellular side leads to conformational changes in the integrin and activation of intracellular signaling cascades. These pathways can involve various kinases and adapter proteins, ultimately affecting cytoskeletal organization, gene expression, and cell behavior.

The SARS-CoV-2 spike protein has been shown to bind to certain integrins, including those that recognize the RGD motif, such as αVβ3 and α5β1. frontiersin.org Mutating the RGD sequence in the spike protein can reduce its binding to integrins, further implicating the RGD motif in these interactions. frontiersin.org

This compound in Protein-RNA Interactions

Protein-RNA interactions are fundamental to many cellular processes, including transcription, translation, RNA processing, and transport. These interactions involve a variety of binding mechanisms.

While the search results did not specifically detail the direct involvement of the dipeptide this compound in protein-RNA interactions, they highlight the roles of its constituent amino acids, Asp and Arg, in such interactions.

Arginine (Arg) is a positively charged amino acid that frequently plays a key role in RNA binding sites. nih.gov Positively charged amino acids like Arg and Lys are particularly important for interacting with the negatively charged phosphate (B84403) backbone of RNA through electrostatic interactions and hydrogen bonds. nih.govarxiv.org

Aspartic acid (Asp), an acidic residue, can also be involved in protein-RNA interactions. Along with other charged residues like Glu, Arg, Gln, and Asn, the side chains of Asp can participate in pi-interactions with the bases of nucleotides. nih.govpnas.org These interactions, which can be understood as stacking interactions between the delocalized conjugate system of the amino acid side chain and the nucleotide base, contribute to the stability of protein-RNA complexes. pnas.org